Cas no 929709-59-1 (4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major))

4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3-nitrophenylacetic Acid-d5
- 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid
- 4-Hydroxy-3-nitrobenzeneacetic Acid-d5
- 4-Hydroxy-5-nitrophenylacetic Acid-d5
- Antibiotic T 0007B1-d5
- Antibiotic T 000B1-d5
- m-Nitro-p-hydroxyphenylacetic Acid-d5
- NHPA-d5
- 929709-59-1
- 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major)
- DTXSID90857808
- 2-[4-hydroxy-3-nitro(2,5,6-?H?)phenyl](?H?)acetic acid
- [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid
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- インチ: InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2
- InChIKey: QBHBHOSRLDPIHG-QUWGTZMWSA-N
- ほほえんだ: C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 197.03200
- どういたいしつりょう: 202.06380605g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 103.35000
- LogP: 1.45070
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AW54495-10mg |
4-Hydroxy-3-nitrophenylacetic Acid-d5 |
929709-59-1 | 10mg |
$1727.00 | 2024-07-18 | ||
TRC | H948687-10mg |
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) |
929709-59-1 | 10mg |
$ 1654.00 | 2023-09-07 |
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) 関連文献
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major)に関する追加情報
Comprehensive Analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) (CAS No. 929709-59-1): Applications and Research Insights
In the realm of analytical chemistry and biomedical research, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) (CAS No. 929709-59-1) has emerged as a critical deuterated compound. Its unique isotopic labeling and structural properties make it invaluable for mass spectrometry, metabolic studies, and drug development. This article delves into its molecular characteristics, applications, and relevance to contemporary scientific challenges, aligning with trending topics like precision medicine, stable isotope labeling, and biomarker discovery.
The compound 4-Hydroxy-3-nitrophenylacetic Acid-d5 belongs to the family of deuterated phenylacetic acid derivatives. Its deuterium atoms replace hydrogen at key positions, enhancing its utility as an internal standard in quantitative LC-MS/MS analyses. Researchers frequently search for terms like "deuterated standards for metabolomics" or "nitrophenylacetic acid applications," reflecting growing interest in its role in improving data accuracy and reproducibility.
One of the most compelling applications of CAS No. 929709-59-1 lies in cancer research. Recent studies highlight its use in tracing metabolic pathways altered in malignancies, addressing popular queries such as "how do deuterated compounds aid in cancer detection?" Its stability under physiological conditions allows for precise tracking of nitrophenylacetic acid derivatives in biological matrices, a feature highly sought after in personalized therapeutics.
From a synthetic chemistry perspective, the demand for high-purity 4-Hydroxy-3-nitrophenylacetic Acid-d5 has surged due to its role in isotope dilution mass spectrometry (IDMS). Laboratories prioritize questions like "best practices for handling deuterated analogs" or "shelf-life of nitrophenylacetic acid standards," underscoring the need for detailed technical guidance. The compound’s compatibility with HPLC and UPLC systems further solidifies its position in modern workflows.
Environmental scientists also leverage CAS No. 929709-59-1 to study pollutant degradation. Searches for "stable isotope probing in environmental chemistry" correlate with its use in tracing aromatic acid metabolites in soil and water systems. This aligns with global interest in sustainable remediation techniques, making the compound a bridge between analytical innovation and ecological applications.
Quality control remains paramount for 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major). Suppliers must address FAQs like "certification requirements for deuterated compounds" or "batch-to-batch variability in isotopic purity." Rigorous NMR and MS validation ensure compliance with ISO 17034 standards, meeting the expectations of academic and industrial users alike.
Looking ahead, the integration of AI-driven drug discovery tools with deuterated compound libraries positions 929709-59-1 as a candidate for virtual screening. This responds to emerging trends like "machine learning in metabolite identification," where labeled analogs accelerate model training. Such interdisciplinary potential reinforces the compound’s versatility beyond traditional lab settings.
In summary, 4-Hydroxy-3-nitrophenylacetic Acid-d5 exemplifies how niche chemicals address broad scientific needs. By focusing on high-impact areas—from biomarker validation to green chemistry—this analysis provides actionable insights for researchers navigating the complexities of isotopic labeling and analytical method development.
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